

# 2-(3-Chlorophenoxy)propanoyl Chloride as a Chiral Building Block

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## Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)propanoyl chloride

CAS No.: 4878-14-2

Cat. No.: B2614562

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## Executive Summary

**2-(3-Chlorophenoxy)propanoyl chloride** (CAS: 4878-14-2) is a specialized acyl chloride derivative of the phenoxypropionic acid class.<sup>[1][2][3]</sup> While its parent acid, Cloprop (CAS: 101-10-0), is historically recognized as a plant growth regulator (PGR) for fruit thinning, the acid chloride form has emerged as a high-value chiral building block in asymmetric synthesis and medicinal chemistry.<sup>[1][2][3]</sup>

This guide focuses on its utility beyond agrochemistry, specifically highlighting its role as a Chiral Derivatizing Agent (CDA) and a Kinetic Resolution Agent (CRA) for amines and alcohols.<sup>[1][3]</sup> Its structural rigidity, conferred by the meta-chloro substituent, and the proximity of the ether oxygen to the chiral center, make it a potent scaffold for PPAR agonists and a sensitive probe for stereochemical discrimination.<sup>[2][3]</sup>

## Chemical Identity & Stereochemical Properties

The compound exists as two enantiomers, (R) and (S), centered at the C2 position of the propanoyl chain.<sup>[1][3]</sup>

Property	Data
IUPAC Name	2-(3-Chlorophenoxy)propanoyl chloride
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	219.06 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~110–115 °C (at 6 mmHg)
Chiral Center	C2 (Alpha-carbon)
Key Reactivity	Electrophilic acyl substitution; susceptible to hydrolysis

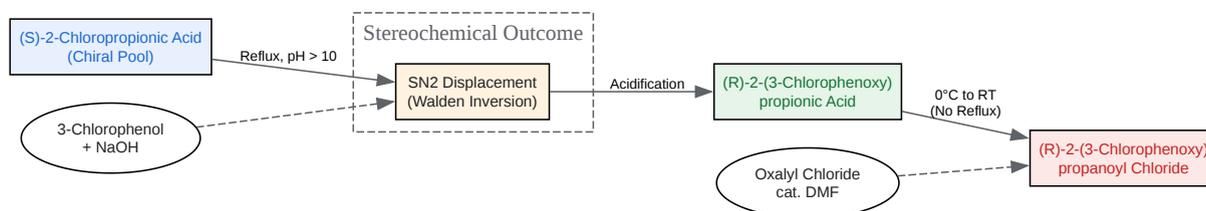
**Stereochemical Criticality:** The stereocenter at C2 is adjacent to both an electron-withdrawing carbonyl group and an electron-donating phenoxy oxygen.<sup>[1][2][3]</sup> This push-pull electronic environment makes the alpha-proton acidic (ngcontent-ng-c3932382896="" \_ngghost-ng-c102404335="" class="inline ng-star-inserted">

for the ester/amide), creating a risk of racemization via enolization under basic conditions or high thermal stress.<sup>[1][3]</sup> Protocols must be designed to suppress this pathway.<sup>[1][3]</sup>

## Synthesis & Manufacturing Protocols

The synthesis of the enantiopure acid chloride requires a "Chiral Pool" approach to ensure optical purity.<sup>[3]</sup>

### Workflow Diagram: Asymmetric Synthesis



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Figure 1: Synthesis pathway utilizing Walden inversion to convert (S)-chloro acid to (R)-phenoxy acid, followed by mild chlorination.[1][2][3]

## Step 1: Synthesis of (R)-2-(3-Chlorophenoxy)propionic Acid

- Principle: Williamson ether synthesis involving an displacement.[1][3]
- Reagents: 3-Chlorophenol (1.0 eq), (S)-2-Chloropropionic acid (1.2 eq), NaOH (2.2 eq).[1][2][3]
- Protocol:
  - Dissolve 3-chlorophenol in 4M NaOH solution.[1][3]
  - Slowly add (S)-2-chloropropionic acid while maintaining temperature at 60–70°C.
  - Reflux for 4 hours. The stereochemistry inverts from (S) to (R) due to backside attack by the phenoxide.[1][3]
  - Acidify with HCl to pH 1 to precipitate the crude acid.[3] Recrystallize from hexane/ethyl acetate.

## Step 2: Conversion to Acid Chloride (Critical Step)

- Challenge: Avoid thermal racemization.
- Reagent Choice: Oxalyl Chloride ((COCl)<sub>2</sub>) is superior to Thionyl Chloride (SOCl<sub>2</sub>) because it reacts at room temperature, avoiding the high heat required for SOCl<sub>2</sub> reflux.[1][3]
- Protocol:
  - Suspend (R)-acid (10 mmol) in dry Dichloromethane (DCM) under Nitrogen.
  - Add catalytic DMF (2-3 drops).[1][3]
  - Cool to 0°C.

- Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.
- Stir at Room Temperature for 2 hours (Gas evolution of CO/CO<sub>2</sub> will cease).
- Evaporate solvent in vacuo at <40°C. Use immediately or store at -20°C under Argon.

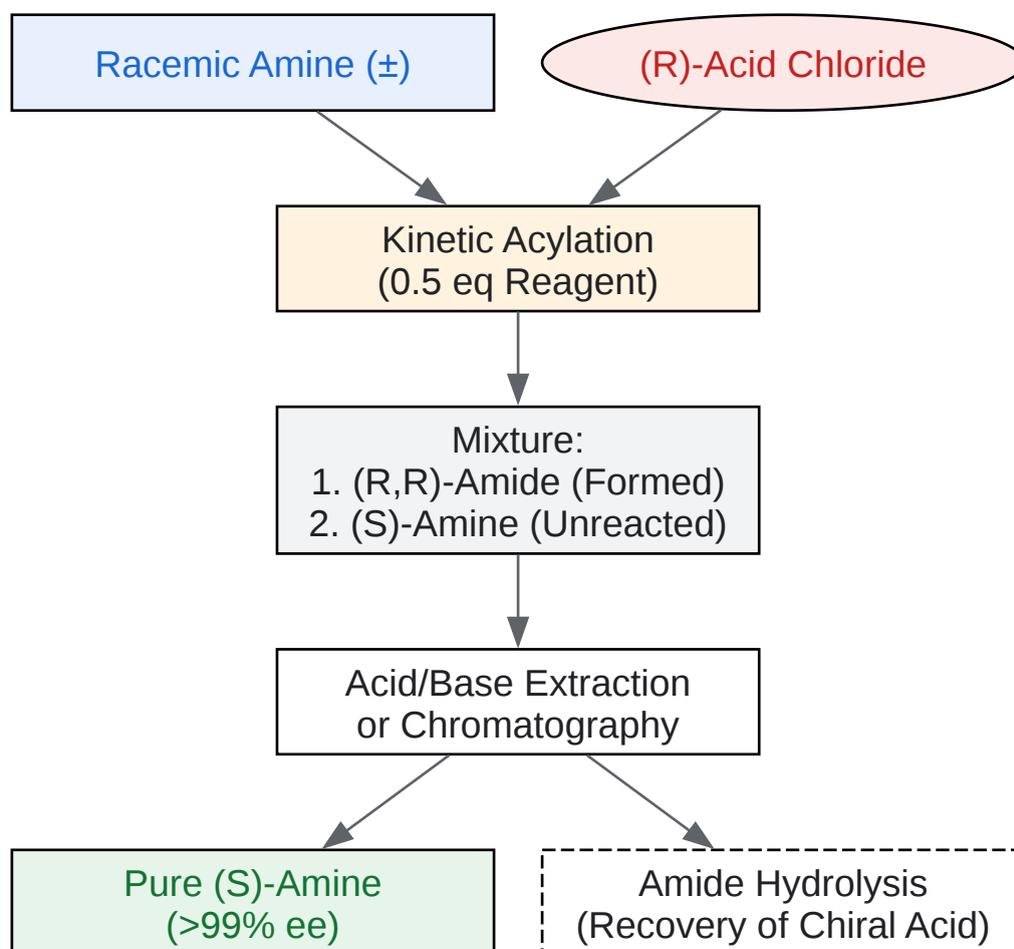
## Applications in Drug Discovery & Resolution

### A. Kinetic Resolution Agent (CRA)

The primary high-value application of this building block is the Acylative Kinetic Resolution of racemic amines and alcohols.[1][3] The chiral acid chloride reacts faster with one enantiomer of a racemic substrate due to steric matching/mismatching in the transition state.[3]

- Target Substrates: Racemic benzoxazines, indolines, and secondary alcohols.[3]
- Mechanism: The (R)-acid chloride forms a diastereomeric transition state.[1][2][3] The meta-chloro group provides specific steric bulk that enhances enantioselectivity (E-value) compared to the unsubstituted phenoxy analog.[1][2][3]

### Workflow Diagram: Kinetic Resolution



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Figure 2: Kinetic resolution workflow.[1][2][3] The "matched" enantiomer reacts to form an amide, leaving the "mismatched" enantiomer as a pure amine.[2][3]

## B. Pharmaceutical Scaffolds (PPAR Agonists)

The 2-phenoxypropionic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate, Clofibrate).[1][3]

- Role: The acid head group mimics the carboxylate of fatty acids, binding to the PPAR-alpha receptor.[2][3]
- Building Block Utility: Using the 3-chloro isomer allows medicinal chemists to probe the "Meta-Pocket" of the PPAR receptor binding domain, often improving metabolic stability compared to the 4-chloro analogs which are susceptible to para-hydroxylation.[1][2][3]

## Handling & Safety Profile

- Hazards:
  - H314: Causes severe skin burns and eye damage.[1][3][4][5]
  - H290: May be corrosive to metals.[1][3][5]
  - EUH014: Reacts violently with water.[1][3][4]
- Storage:
  - Must be stored under inert atmosphere (Argon/Nitrogen).[1][3]
  - Hydrolysis Risk: Exposure to atmospheric moisture converts the chloride back to the acid and HCl gas.[3]
  - Shelf Life: ~6 months at -20°C if strictly anhydrous.

## References

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  - Source: Organic Syntheses, Coll.[3][6] Vol. 2, p. 260.[3]
  - Context: Foundational method for Williamson ether synthesis of phenoxy acids.[3]
  - Link:[1][3]
- Kinetic Resolution of Amines
  - Title: Acylative kinetic resolution of racemic heterocyclic amines with (R)-2-phenoxypropionyl chloride.
  - Source: Tetrahedron: Asymmetry (via ResearchGate).[1][3]
  - Context: Validates the use of this specific chloride for resolving benzoxazines.
  - Link:

- Cloprop (Herbicidal Data)
  - Source: PubChem CID 7542.[1][3][7]
  - Context: Toxicology and physical properties of the parent acid.[3]
  - Link:[1][3]
- Racemization Mechanisms
  - Source: Wikipedia / General Chemical Literature.[1][3]
  - Context: Mechanisms of alpha-chiral carbonyl racemization.[1][2][3]
  - Link:[1][3]

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